molecular formula C21H17N3O2S B4688620 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B4688620
M. Wt: 375.4 g/mol
InChI Key: BNXITWQIPPWYLX-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has garnered attention due to its potential biological activities, including antibacterial and acetylcholinesterase inhibitory properties .

Preparation Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves a multi-step process . The initial step involves the Fischer esterification of 2-phenylacetic acid to ethyl-2-phenylacetate. This ester is then reacted with hydrazine hydrate to form 2-phenylacetohydrazide, which undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. In the final step, the oxadiazole derivative reacts with 2-bromoacetylbromide and naphthalen-1-ylamine in an aqueous alkaline medium to produce the target compound .

Chemical Reactions Analysis

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is crucial for its potential neuroprotective effects.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-19(22-18-12-6-10-16-9-4-5-11-17(16)18)14-27-21-24-23-20(26-21)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXITWQIPPWYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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